molecular formula C16H13N5OS2 B2576966 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1169984-73-9

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2576966
CAS No.: 1169984-73-9
M. Wt: 355.43
InChI Key: VEFHLEYBTGDDRC-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique structure combining benzothiazole, thiazole, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of Benzothiazole and Thiazole Rings: The initial steps involve the synthesis of benzothiazole and thiazole rings through cyclization reactions. For instance, 2-aminobenzothiazole can be synthesized by reacting o-aminothiophenol with carbon disulfide and ammonia.

    Coupling Reactions: The benzothiazole and thiazole rings are then coupled with pyrazole derivatives through amide bond formation. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their potential biological activities.

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological assays to understand its interaction with various biomolecules and its effects on cellular processes.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combination of benzothiazole, thiazole, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS2/c1-2-21-8-7-11(20-21)14(22)19-16-18-12(9-23-16)15-17-10-5-3-4-6-13(10)24-15/h3-9H,2H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHLEYBTGDDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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